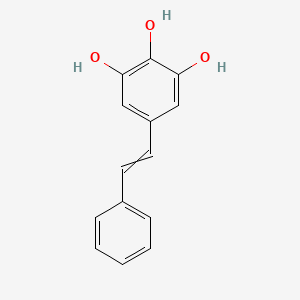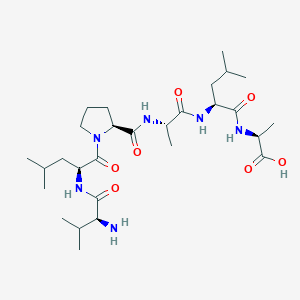![molecular formula C12H9Cl2FN2O2 B14240926 1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 259243-72-6](/img/structure/B14240926.png)
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C12H7Cl2F3N2O2 and a molecular weight of 339.1 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Méthodes De Préparation
The synthesis of 1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid involves several steps. One common method includes the use of the Vilsmeier-Haack reagent (POCl3/DMF) for formylation of hydrazones . The reaction conditions typically involve the use of phenylhydrazine and phenylhydrazone as starting materials, followed by double formylation to produce the desired pyrazole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-hydroxy-1H-pyrazole: This compound has a hydroxyl group instead of a carboxylic acid group, which may result in different chemical and biological properties.
1-[2,6-Dichloro-4-(fluoromethyl)phenyl]-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid ethyl ester: This ester derivative has different solubility and reactivity compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
259243-72-6 |
|---|---|
Formule moléculaire |
C12H9Cl2FN2O2 |
Poids moléculaire |
303.11 g/mol |
Nom IUPAC |
2-[2,6-dichloro-4-(fluoromethyl)phenyl]-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H9Cl2FN2O2/c1-6-2-10(12(18)19)17(16-6)11-8(13)3-7(5-15)4-9(11)14/h2-4H,5H2,1H3,(H,18,19) |
Clé InChI |
FZACHUCIHQOMAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2Cl)CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[2-[2-[(5-cyanopyridin-2-yl)amino]ethylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B14240844.png)
![Quinoxaline, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B14240846.png)
![4-{2-[4-(Dihexylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14240860.png)
![(1S,5R)-5-Methyl-1-(trifluoromethyl)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14240872.png)
![[2-(4-Ethenylphenyl)cyclopropyl]methanol](/img/structure/B14240875.png)

![5H-[1,3]Oxazolo[3,2-a]pyrrolo[1,2-d]pyrazine](/img/structure/B14240887.png)



![2-({[1,3-Bis(dodecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14240929.png)


![Benzyl [5-hydroxy-4-(methylamino)pentyl]carbamate](/img/structure/B14240938.png)
